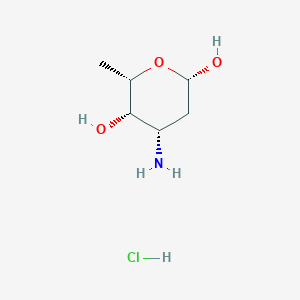

L-Daunosamine, Hydrochloride

描述

BenchChem offers high-quality L-Daunosamine, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Daunosamine, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNTUORJIVKDRG-VKYWDCQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Anthracyclines: A Technical Guide to the Discovery and Isolation of L-Daunosamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a pivotal amino sugar moiety integral to the structure and potent anticancer activity of anthracycline antibiotics like daunorubicin and doxorubicin.[1][2] Its unique chemical architecture, particularly the amino group at the C-3 position, is crucial for the DNA intercalation and topoisomerase II inhibition that underpins the therapeutic efficacy of these life-saving drugs.[3] This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and chemical isolation of L-daunosamine, culminating in the stable hydrochloride salt. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to work with this critical monosaccharide.

Discovery and Historical Context: Unraveling a Novel Amino Sugar

The story of L-daunosamine is inextricably linked to the pioneering era of antibiotic discovery in the mid-20th century. In the 1950s, a concerted effort by Farmitalia Research Laboratories to screen soil microorganisms for anticancer compounds led to a landmark discovery.[1] A strain of Streptomyces peucetius, isolated from a soil sample near the Castel del Monte in Italy, was found to produce a red-pigmented substance with significant activity against murine tumors.[1]

Simultaneously, French researchers made a similar discovery, and a collaborative effort led to the naming of the compound "daunorubicin."[1] This name ingeniously combines "Dauni," a nod to the pre-Roman tribe of the Italian region of discovery, with the French word "rubis" (ruby), describing its vibrant color.[1]

Subsequent structural elucidation of daunorubicin in the 1960s revealed the presence of a previously unknown amino sugar, which was named L-daunosamine.[1] This 3-amino-2,3,6-trideoxy-hexose was a significant finding in carbohydrate chemistry.[1] The discovery that this sugar moiety was essential for the antitumor properties of the anthracycline spurred intensive investigation into its biosynthesis and chemical synthesis.[1]

Biosynthesis: Nature's Intricate Pathway to L-Daunosamine

L-Daunosamine is not a free-standing molecule in nature but is synthesized as a part of the complex secondary metabolism of Streptomyces species and attached to the anthracycline aglycone.[1][4] The biosynthesis of its activated form, thymidine diphosphate (TDP)-L-daunosamine, begins with D-glucose-1-phosphate and is orchestrated by a dedicated cluster of genes (dnm genes).[4][5]

The key enzymatic steps in the biosynthesis of dTDP-L-daunosamine are:

-

Thymidylylation and Dehydration: The enzymes dnmL (transferase) and dnmM (dehydratase) catalyze the initial steps to form the intermediate thymidine diphosphate-4-keto-6-deoxy-D-glucose (TKDG).[5]

-

Epimerization: The epimerase dnmU converts TKDG to its L-epimer, thymidine diphosphate-4-keto-6-deoxy-L-glucose (TKLG).[5]

-

Amination and Hydration: The enzymes dnmJ (aminotransferase) and dnmT (hydratase) are responsible for introducing a keto and an amino group at the C-3 position of the TKLG intermediate.[5]

-

Ketoreduction: Finally, the ketoreductase dnmV reduces the ketone at the C-4 position to a hydroxyl group, yielding the final product, dTDP-L-daunosamine.[5]

This activated sugar is then transferred by a glycosyltransferase to the aglycone, daunomycinone, to form daunorubicin.[4][6]

Caption: Biosynthetic pathway of L-Daunosamine and its incorporation into Daunorubicin.

Isolation from Natural Sources: A Step-by-Step Technical Protocol

The isolation of L-daunosamine from natural sources, primarily from the fermentation broth of Streptomyces peucetius, requires the initial extraction of the parent anthracycline followed by acid hydrolysis to cleave the glycosidic bond.

Fermentation and Extraction of Anthracyclines

A detailed protocol for the fermentation of Streptomyces and extraction of anthracyclines is beyond the scope of this guide. However, the general principle involves culturing the microorganism in a suitable nutrient medium, followed by solvent extraction of the produced anthracyclines from the fermentation broth and mycelium.

Acid Hydrolysis for L-Daunosamine Liberation

Objective: To cleave the glycosidic bond between the L-daunosamine moiety and the aglycone (daunomycinone) in anthracyclines like daunorubicin.

Materials:

-

Purified anthracycline (e.g., Daunorubicin Hydrochloride)

-

2 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Centrifuge

-

pH meter or pH strips

-

Reaction vial with a screw cap

Protocol:

-

Accurately weigh a known amount of the anthracycline and place it in a reaction vial.

-

Add 5 mL of 2 M HCl to the vial.[7]

-

Securely cap the vial and incubate at a controlled temperature (e.g., 80-100°C) for a specified time (typically 1-2 hours). The exact conditions may need optimization depending on the specific anthracycline.

-

After incubation, allow the vial to cool to room temperature.[7]

-

Carefully neutralize the solution by adding 2 M NaOH dropwise while monitoring the pH. Adjust the final pH to approximately 7.0.[7]

-

During neutralization, the water-insoluble aglycone will precipitate out of the solution.

-

Centrifuge the neutralized solution at 4000 rpm for 10 minutes to pellet the precipitated aglycone.[7]

-

Carefully collect the supernatant, which contains the liberated L-daunosamine hydrochloride.[7]

Caption: Workflow for the acid hydrolysis of anthracyclines to liberate L-daunosamine.

Purification of L-Daunosamine Hydrochloride

The resulting supernatant can be further purified using chromatographic techniques such as ion-exchange chromatography or reversed-phase chromatography to isolate pure L-daunosamine hydrochloride.

Chemical Synthesis of L-Daunosamine Hydrochloride

While isolation from natural sources is a common method, chemical synthesis offers a route to produce L-daunosamine and its derivatives with high purity and allows for the creation of novel analogs. Several synthetic routes have been developed, often starting from readily available chiral precursors like L-rhamnose or D-glucose.[8][9] A general synthetic strategy often involves:

-

Starting Material Selection: L-rhamnose is a common starting material for the synthesis of L-daunosamine and its diastereomers.[9]

-

Functional Group Manipulations: A series of protection, deoxygenation, and stereochemical inversion steps are employed to construct the desired stereochemistry of L-daunosamine.[9]

-

Introduction of the Amino Group: The amino group at C-3 is typically introduced via an azide intermediate, which is then reduced.[9]

-

Final Deprotection and Salt Formation: Removal of protecting groups and treatment with hydrochloric acid yields the final L-daunosamine hydrochloride.

A patent by Grethe et al. describes a process for synthesizing alkyl L-daunosaminides from L-fucal or 6-deoxy-L-idal, which can then be converted to L-daunosamine hydrochloride.[8]

Characterization and Quality Control

The identity and purity of isolated or synthesized L-daunosamine hydrochloride are confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. Due to its lack of a strong chromophore, pre-column derivatization with a reagent like phenyl isothiocyanate (PITC) is often employed for UV detection.[7] | A single, sharp peak at the expected retention time for the derivatized L-daunosamine. |

| Mass Spectrometry (MS) | Determination of molecular weight and structural confirmation. | The experimentally determined m/z value should match the calculated value for the protonated molecule. For dTDP-L-daunosamine, the [M-H]⁻ ion has been reported at m/z 530.09494.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure and stereochemistry. | ¹H and ¹³C NMR spectra provide information on the connectivity and chemical environment of each atom. Coupling constants in the ¹H NMR spectrum are crucial for determining the relative stereochemistry of the protons on the pyranose ring.[9] |

Table 1: Analytical Techniques for the Characterization of L-Daunosamine.

Conclusion and Future Perspectives

L-Daunosamine remains a cornerstone in the field of medicinal chemistry, particularly in the development of anticancer therapeutics. A thorough understanding of its discovery, biosynthesis, and methods for its isolation and synthesis is crucial for researchers working on the next generation of anthracycline analogs with improved efficacy and reduced cardiotoxicity. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals dedicated to advancing cancer chemotherapy.

References

- Arcamone, F., et al. (1969). Doxorubicin, a new antitumor antibiotic from Streptomyces peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.

- Grimm, A., et al. (1994). Characterization of a gene cluster for the biosynthesis of the ansa macrolide antibiotic rifamycin B by Amycolatopsis mediterranei. Molecular and General Genetics MGG, 242(3), 340-348.

- Lomovskaya, N., et al. (1999). The Streptomyces peucetius dpsY and dnrX genes govern early and late steps of daunorubicin and doxorubicin biosynthesis. Journal of Bacteriology, 181(1), 305-318.

- Otten, S. L., et al. (1995). Cloning and expression of daunorubicin biosynthesis genes from Streptomyces peucetius and S. peucetius subsp. caesius. Journal of Bacteriology, 177(22), 6688-6692.

- Strohl, W. R., et al. (1997). The Daunorubicin- and Doxorubicin-Producing Organisms. In: Strohl, W.R. (eds) Biotechnology of Antibiotics. Drugs and the Pharmaceutical Sciences, vol 82. Marcel Dekker, New York, NY.

- Weiss, R. B. (1992). The anthracyclines: will we ever find a better doxorubicin?. Seminars in oncology, 19(6), 670-686.

- Grethe, G., et al. (1981). U.S. Patent No. 4,301,276. Washington, DC: U.S.

- Kirschning, A., et al. (2001). Chemical Synthesis of Deoxysugars. In: Levy, A., Zaks, A. (eds) Glycochemistry. Topics in Current Chemistry, vol 215. Springer, Berlin, Heidelberg.

- Majumdar, S., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2644–2654.

-

Wikipedia. (2023). Doxorubicin. Retrieved from [Link]

-

Wikipedia. (2023). Biosynthesis of doxorubicin. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Doxorubicin - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US4301276A - Synthesis of daunosamine hydrochloride and intermediates used in its preparation - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biosynthesis of L-Daunosamine in Streptomyces peucetius

This guide provides a comprehensive technical overview of the biosynthetic pathway of L-daunosamine, a critical deoxyamino sugar component of the anthracycline antibiotics daunorubicin and doxorubicin, produced by Streptomyces peucetius. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and metabolic engineering.

Introduction: The Significance of L-Daunosamine in Anthracycline Bioactivity

The sugar moiety of anthracyclines, such as L-daunosamine in daunorubicin and doxorubicin, plays a pivotal role in their anticancer activity. These compounds are fixtures in chemotherapy regimens for treating a variety of cancers, including acute leukemia and solid tumors. The L-daunosamine residue is crucial for the molecule's interaction with DNA and topoisomerase II, the primary mechanism of its cytotoxic action. Understanding the biosynthesis of this unique sugar is therefore fundamental for efforts to engineer novel, more effective, or less toxic anthracycline derivatives.

The biosynthesis of L-daunosamine in Streptomyces peucetius is a multi-step enzymatic process that begins with the precursor D-glucose-1-phosphate. A dedicated cluster of genes, designated as the dnm genes, orchestrates this transformation. This guide will dissect this pathway, detailing the function of each enzyme, the sequence of intermediates, and the experimental methodologies used to elucidate these processes.

The L-Daunosamine Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The synthesis of TDP-L-daunosamine is a complex process involving a series of enzymatic reactions, including transferase, dehydratase, epimerase, aminotransferase, and ketoreductase activities. The pathway is initiated from the primary metabolite D-glucose-1-phosphate and culminates in the activated sugar donor, TDP-L-daunosamine, ready for glycosylation of the aglycone core.

The core enzymatic steps are as follows:

-

Formation of TDP-D-glucose: The pathway commences with the conversion of D-glucose-1-phosphate to TDP-D-glucose. This reaction is catalyzed by TDP-D-glucose synthase.

-

Dehydration to TDP-4-keto-6-deoxy-D-glucose: The second step involves the dehydration of TDP-D-glucose at the C4 and C6 positions to yield TDP-4-keto-6-deoxy-D-glucose. This reaction is carried out by the NAD+-dependent enzyme TDP-D-glucose 4,6-dehydratase, encoded by the dnmL gene.

-

Epimerization to TDP-4-keto-6-deoxy-L-mannose: The intermediate TDP-4-keto-6-deoxy-D-glucose then undergoes epimerization at the C3 and C5 positions to form TDP-4-keto-6-deoxy-L-mannose. This step is catalyzed by TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, the product of the dnmM gene.

-

Transamination to TDP-3-amino-4-keto-6-deoxy-L-mannose: An amino group is introduced at the C3 position in a reaction catalyzed by an aminotransferase, encoded by the dnmJ gene, using an amino acid donor.

-

Reduction to TDP-L-daunosamine: The final step is the reduction of the C4-keto group to a hydroxyl group, yielding the final product, TDP-L-daunosamine. This stereospecific reduction is catalyzed by a ketoreductase, encoded by the dnmV gene.

The genes responsible for this pathway, including dnmL, dnmM, dnmU, dnmJ, and dnmV, are clustered together in the S. peucetius genome, facilitating their coordinated regulation and expression.

Below is a diagrammatic representation of the L-daunosamine biosynthetic pathway.

Caption: The enzymatic pathway for the biosynthesis of TDP-L-daunosamine.

Key Enzymes and Their Mechanistic Insights

A deeper understanding of the enzymes in the L-daunosamine pathway is critical for any metabolic engineering efforts. Below, we detail the functions and characteristics of the primary enzymes involved.

TDP-D-glucose 4,6-dehydratase (DnmL)

This enzyme catalyzes the initial committed step in the biosynthesis of many 6-deoxy sugars. It is an NAD+-dependent enzyme that proceeds through a complex mechanism involving oxidation, dehydration, and reduction steps all within a single active site. The reaction involves the transient oxidation of the C4 hydroxyl group, which facilitates the elimination of water from the C5 and C6 positions.

Table 1: Kinetic Parameters of TDP-D-glucose 4,6-dehydratase from S. peucetius

| Substrate | K'm (µM) | V'max (nmol min⁻¹ mg⁻¹) |

| NAD+ | 20.1 | 180 |

| TDP-D-glucose | 34.7 | 201 |

TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (DnmM)

The function of DnmM is to invert the stereochemistry at both the C3 and C5 positions of the sugar ring. This epimerization is a crucial step in directing the intermediate towards the L-series of sugars.

Aminotransferase (DnmJ)

The introduction of the amino group at C3 is a defining step in the formation of an amino sugar. DnmJ is a pyridoxal phosphate (PLP)-dependent aminotransferase that transfers an amino group from a donor, typically an amino acid like glutamate, to the C3 keto group of the sugar intermediate.

Ketoreductase (DnmV) and Epimerase (DnmU)

The final steps in the pathway involve the reduction of the C4 keto group and potentially further epimerization to yield the final product, TDP-L-daunosamine. DnmV is an NADPH-dependent ketoreductase that stereospecifically reduces the C4 ketone. The precise role and timing of DnmU's epimerase activity in the latter stages of the pathway have been a subject of investigation. Gene inactivation studies have confirmed that dnmU and dnmV are essential for daunosamine biosynthesis.

Experimental Protocols for Pathway Elucidation

The characterization of the L-daunosamine biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are representative protocols that form the foundation of research in this area.

Gene Inactivation and Complementation

A standard approach to determine the function of a gene within a biosynthetic pathway is to create a targeted gene knockout and observe the resulting phenotype.

Protocol: Gene Knockout in S. peucetius via Homologous Recombination

-

Construct the Gene Replacement Vector:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene (e.g., dnmJ) from S. peucetius genomic DNA using high-fidelity PCR.

-

Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance, apr) in a non-replicative E. coli vector.

-

-

Introduce the Vector into S. peucetius :

-

Transform the gene replacement vector into E. coli ET12567/pUZ8002 for conjugation.

-

Conjugate the vector from E. coli into S. peucetius by mixing the donor and recipient strains on a suitable agar medium (e.g., R2YE) and incubating.

-

-

Select for Double-Crossover Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.

-

Isolate individual colonies and screen for the desired double-crossover event by replica plating to identify clones that are sensitive to the antibiotic resistance marker on the vector backbone.

-

-

Confirm the Knockout by PCR and Southern Blot:

-

Use primers that bind outside the flanking regions and within the resistance cassette to confirm the gene replacement by PCR.

-

Perform Southern blot analysis on genomic DNA from the wild-type and mutant strains to verify the correct integration event.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the metabolites and analyze by HPLC or LC-MS to determine the effect of the gene knockout on daunorubicin production and to identify any accumulated intermediates.

-

For complementation, the wild-type gene is cloned into an integrative or replicative shuttle vector and introduced into the mutant strain. Restoration of daunorubicin production confirms the function of the inactivated gene.

Caption: A typical workflow for gene knockout and complementation studies.

In Vitro Reconstitution of the Pathway

To gain deeper mechanistic insights and to produce novel sugar moieties, the enzymatic pathway can be reconstituted in vitro. This involves the expression and purification of the individual biosynthetic enzymes and then combining them in a single reaction vessel with the necessary substrates and cofactors.

Protocol: One-Pot, Two-Step In Vitro Synthesis of TDP-L-daunosamine

-

Enzyme Expression and Purification:

-

Clone the coding sequences of the required enzymes (e.g., DnmL, DnmM, DnmJ, DnmU, DnmV) into suitable E. coli expression vectors, often with an affinity tag (e.g., His-tag) for purification.

-

Overexpress the proteins in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.

-

Purify the recombinant proteins to near homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

-

Step I: Synthesis of the Aminated Intermediate:

-

In a reaction buffer, combine TDP-D-glucose, NAD+, the amino donor (e.g., glutamate), and PLP.

-

Add the purified enzymes DnmL, DnmM, and DnmJ.

-

Incubate the reaction mixture to allow for the conversion of the initial substrate to the aminated intermediate.

-

-

Step II: Final Reduction to TDP-L-daunosamine:

-

To the same reaction mixture, add NADPH and the purified enzymes DnmU and DnmV.

-

Continue the incubation to facilitate the final reduction and epimerization steps.

-

-

Analysis of the Product:

-

Monitor the reaction progress and analyze the final product by HPLC, LC-MS, or NMR spectroscopy.

-

This in vitro system allows for the detailed study of each enzymatic step, the identification of bottlenecks, and the potential for "glycodiversification" by substituting enzymes from other pathways to create novel sugar donors.

Conclusion and Future Perspectives

The biosynthesis of L-daunosamine in Streptomyces peucetius is a well-characterized yet complex pathway that is essential for the production of the clinically important anticancer agents daunorubicin and doxorubicin. A thorough understanding of the enzymes and their mechanisms provides a solid foundation for the metabolic engineering of S. peucetius to improve antibiotic titers and to generate novel anthracycline analogs with potentially enhanced therapeutic properties. Future research will likely focus on the intricate regulatory networks that control the expression of the dnm gene cluster and the interplay between the sugar and polyketide biosynthetic pathways to optimize the overall production of these valuable secondary metabolites.

References

-

Madduri, K., & Hutchinson, C. R. (1995). Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes. Journal of Bacteriology, 177(13), 3879–3884. [Link]

-

Dickens, M. L., & Strohl, W. R. (1996). Functional characterization and transcriptional analysis of a gene cluster governing early and late steps in daunorubicin biosynthesis in Streptomyces peucetius. Journal of Bacteriology, 178(11), 3389–3395. [Link]

- Lomovskaya, N., Doi-Katayama, Y., Filippini, S., Nastro, C., Fonstein, L., Gallo, M., Colombo, A. L., & Hutchinson, C. R. (1998). The Streptomyces peucetius dpsY and dnrX

Technical Guide: The Daunosamine Moiety—An In-Depth Analysis of its Pivotal Function in Doxorubicin's Antineoplastic Activity

This guide provides a comprehensive technical examination of the daunosamine sugar moiety, a critical component of the anthracycline antibiotic doxorubicin. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a surface-level description to explore the intricate roles of daunosamine in DNA interaction, cellular pharmacokinetics, mechanisms of resistance, and dose-limiting cardiotoxicity. We will dissect the structure-activity relationships that make this sugar a key determinant of doxorubicin's therapeutic efficacy and a primary target for the rational design of next-generation chemotherapeutics.

The Architectural Cornerstone: Doxorubicin's Amphipathic Structure

Doxorubicin's molecular structure is a masterful example of functional design, consisting of two principal components: a tetracyclic aglycone called doxorubicinone and an amino sugar, L-daunosamine, attached via a glycosidic bond at the C7 position.[1][2] This architecture creates a distinct amphipathic molecule, where the planar aglycone region is hydrophobic and the daunosamine sugar is hydrophilic.[3]

The daunosamine itself is a 3-amino-2,3,6-trideoxy-L-lyxo-hexose.[4] Its significance lies in the positively charged amino group at the 3' position, which is critical for anticancer activity.[3] At a physiological pH of 7.4, this amino group is protonated, allowing for crucial electrostatic interactions that govern the drug's mechanism of action.[3]

Caption: Chemical structure of Doxorubicin highlighting the Daunosamine moiety.

The Binding Paradigm: Daunosamine's Essential Role in DNA Intercalation

The primary cytotoxic mechanism of doxorubicin involves the inhibition of macromolecular biosynthesis through its interaction with DNA.[3] This process is a sophisticated interplay between the drug's two core components. The planar aromatic chromophore of the aglycone intercalates, or inserts itself, between adjacent base pairs of the DNA double helix.[3]

However, this intercalation is neither random nor passively achieved. The daunosamine moiety acts as both an anchor and a rudder, steering and stabilizing the entire complex. Crystallographic evidence confirms that while the aglycone stacks between base pairs, the six-membered daunosamine sugar settles into the minor groove of the DNA.[3][5] Here, its protonated 3'-amino group forms a network of high-energy hydrogen bonds with the negatively charged phosphate backbone and flanking DNA base pairs.[6][7]

This stabilization is not merely an accessory function; it is mission-critical. It correctly orients the aglycone for optimal intercalation and significantly increases the binding affinity of the drug to DNA. The interaction is so profound that it induces major structural alterations in the DNA, causing a partial transition from the typical B-DNA conformation to an A-DNA form, a distortion that is believed to be a key factor in preventing DNA replication and repair.[6] The critical nature of an unmodified amino group is confirmed by studies where its modification, for instance by N-trifluoroacetylation, compromises optimal DNA interaction and reduces antitumor activity.[6]

Caption: Doxorubicin intercalation and minor groove binding.

Cellular Ingress and Egress: Daunosamine's Impact on Uptake and Resistance

The daunosamine moiety significantly influences doxorubicin's pharmacokinetic profile, including its ability to enter cancer cells and its susceptibility to efflux-based resistance mechanisms.

Cellular Uptake

As an amphipathic compound, doxorubicin must traverse the lipid bilayer of the cell membrane. The hydrophilic nature of the daunosamine sugar, balanced against the hydrophobic aglycone, is a key factor in this process. While increased lipophilicity can enhance cell penetration, the polarity of the daunosamine is essential for solubility and interaction with the aqueous cellular environment.[3]

Multidrug Resistance (MDR)

A primary challenge in doxorubicin therapy is the development of multidrug resistance (MDR), frequently caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8] These membrane proteins function as efflux pumps, actively expelling doxorubicin from the cell and reducing its intracellular concentration to sub-therapeutic levels.

The daunosamine moiety is a key recognition site for these pumps. Consequently, chemical modification at this site has become a cornerstone of strategies to overcome MDR. Studies have shown that analogues with substitutions on the 3'-amino group can evade P-gp recognition, restoring cytotoxicity in resistant cell lines.[9][10] For example, attaching alkylating groups or creating formamidine derivatives at this position can produce compounds that are not cross-resistant with the parent drug.[9][11]

Experimental Protocol: Comparative Cellular Uptake via Flow Cytometry

This protocol outlines a method to quantify and compare the intracellular accumulation of doxorubicin versus a novel daunosamine-modified analogue. The intrinsic fluorescence of anthracyclines makes them ideal for analysis by flow cytometry.

Objective: To determine if a daunosamine-modified doxorubicin analogue exhibits altered cellular uptake in a drug-resistant cancer cell line overexpressing P-gp.

Methodology:

-

Cell Culture: Culture P-gp-overexpressing cells (e.g., MES-SA/Dx5) and their sensitive parent line (MES-SA) to 70-80% confluency.

-

Drug Treatment: Seed cells into 6-well plates. After 24 hours, treat triplicate wells with equimolar concentrations (e.g., 10 µM) of Doxorubicin, the novel analogue, or vehicle control (DMSO).

-

Incubation: Incubate cells for a defined period (e.g., 2 hours) at 37°C and 5% CO2.

-

Cell Harvest: Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Detach cells using trypsin-EDTA.

-

Staining (Optional): For viability, resuspend cells in PBS containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.

-

Detect doxorubicin's fluorescence in the appropriate channel (e.g., PE or PE-Texas Red channel, ~590 nm).

-

Collect at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the live cell population.

-

Quantify the geometric mean fluorescence intensity (MFI) for each sample.

-

Normalize the MFI of treated cells to the MFI of vehicle-control cells.

-

Compare the normalized MFI between doxorubicin and the analogue in both sensitive and resistant cell lines. A higher MFI for the analogue in the resistant line would suggest circumvention of P-gp efflux.

-

Caption: Experimental workflow for cellular uptake analysis.

The Cardiotoxicity Conundrum: A Double-Edged Sword

The clinical utility of doxorubicin is severely limited by a cumulative, dose-dependent cardiotoxicity, which can lead to life-threatening cardiomyopathy. The daunosamine moiety is deeply implicated in this adverse effect through its interaction with iron.

Doxorubicin chelates ferric iron (Fe³⁺), forming drug-iron complexes. The daunosamine sugar influences the redox potential of these complexes, which catalyze the generation of reactive oxygen species (ROS) via the Haber-Weiss and Fenton reactions.[12] This oxidative stress leads to lipid peroxidation of cardiac cell membranes and mitochondrial damage, culminating in cardiomyocyte apoptosis.

Evidence for the daunosamine's role comes from comparative studies with its analogues. Epirubicin, the 4'-epimer of doxorubicin (meaning it differs only in the stereochemistry of the 4'-hydroxyl group on the daunosamine), exhibits significantly lower cardiotoxicity.[3][13] This subtle structural change alters the molecule's interaction with iron, reducing its ability to sustain lipid peroxidation.[12] Furthermore, epirubicin is more lipophilic and has a lower pKa, affecting its cellular distribution and metabolism, which contributes to its improved safety profile.[3]

Data Summary: Doxorubicin vs. Epirubicin

| Feature | Doxorubicin | Epirubicin | Implication |

| Daunosamine Structure | 4'-OH in axial position | 4'-OH in equatorial position | Alters molecular shape and polarity.[3] |

| Lipophilicity | Lower | Higher | Enhanced ability to penetrate cells.[3] |

| pKa | ~7.2-7.4 | Lower | Less ionized at physiological pH.[3] |

| Cardiotoxicity | High, dose-limiting | Significantly lower | The 4'-epimer configuration reduces ROS generation.[3][12] |

| Metabolism | Slower | Faster glucuronidation | Leads to a shorter terminal half-life.[3] |

The Future Blueprint: Rational Drug Design Centered on Daunosamine

The daunosamine moiety is far from a simple carrier for the aglycone; it is an active, multifaceted determinant of doxorubicin's biological profile. This understanding has positioned it as a prime target for medicinal chemists aiming to design superior anthracyclines.

Key Strategies for Modification:

-

Enhancing Potency: Modifications can dramatically increase cytotoxicity. For example, converting the 3'-amino group into a pyrroline ring system yields an analogue (2-pyrrolinodoxorubicin) that is 500-1000 times more potent in vitro.[14][15]

-

Overcoming Resistance: As detailed, substitutions at the 3' position are a proven strategy to evade P-gp-mediated efflux and restore activity in resistant tumors.[9][11]

-

Reducing Cardiotoxicity: The success of epirubicin demonstrates that even minor stereochemical changes to the daunosamine can uncouple antineoplastic efficacy from cardiotoxicity.[3][13]

-

Altering DNA Specificity: Substitutions at other positions, such as a bromine atom at C2', can modulate the DNA sequence specificity of the drug, potentially allowing for more targeted DNA damage.[16]

Modern approaches are expanding beyond traditional synthesis. The use of combinatorial biosynthesis and enzymatic pathways to generate novel nucleotide-activated sugars offers a powerful platform for the "glycodiversification" of anthracyclines, promising a new generation of compounds with fine-tuned properties.[17][18]

Caption: Logic map for daunosamine-centric drug development.

References

-

Nagy, A., et al. (1996). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin. Proceedings of the National Academy of Sciences, 93(6), 2464-2469. [Link]

-

Taylor & Francis. (n.d.). Daunosamine – Knowledge and References. Taylor & Francis Online. [Link]

-

Nagy, A., et al. (1996). High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin. PubMed. [Link]

-

Zweier, J. L., et al. (1990). Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxidation by anthracyclines. PubMed. [Link]

-

Studzian, K., et al. (2007). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. PubMed. [Link]

-

Neamati, N., et al. (2014). Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications. PubMed. [Link]

-

Mohideen, F. I., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Chemical Biology, 16(12), 2639-2648. [Link]

-

Borg, M., et al. (2019). Chemical structure of Doxorubicin in its neutral form. ResearchGate. [Link]

-

Acton, E. M., et al. (1984). Doxorubicin analogues incorporating chemically reactive substituents. PubMed. [Link]

-

Grynkiewicz, G., et al. (2002). Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety. PubMed. [Link]

-

Denel, M., et al. (2017). Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin. PubMed. [Link]

-

Walczak, R. J., et al. (2014). Proposed structures for rhodomycin D, daunorubicin, doxorubicin and their derivatives. ResearchGate. [Link]

-

Han, L., et al. (2011). Biosynthetic pathway of doxorubicin and modifications required for... ResearchGate. [Link]

-

Studzian, K., et al. (2007). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. ResearchGate. [Link]

-

Mohideen, F. I., et al. (2021). In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation. ACS Publications. [Link]

-

Carvalho, F. S., et al. (2021). Daunorubicin and doxorubicin chemical structure. ResearchGate. [Link]

-

Wang, A. H., et al. (1996). Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity. PubMed. [Link]

-

Karimi-Shahri, M., et al. (2022). Doxorubicin intercalation into DNA. ResearchGate. [Link]

-

Saglam, A. S., & Amaro, R. E. (2024). Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations. bioRxiv. [Link]

-

Gjetja, B., & Hu, Y. (2014). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. International Journal of Nanomedicine, 9, 4047-4059. [Link]

-

Wikipedia. (n.d.). Daunosamine. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Daunosamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxorubicin analogues incorporating chemically reactive substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxidation by anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High yield conversion of doxorubicin to 2-pyrrolinodoxorubicin, an analog 500-1000 times more potent: structure-activity relationship of daunosamine-modified derivatives of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility and Stability of L-Daunosamine, Hydrochloride

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of L-Daunosamine, Hydrochloride (CAS: 19196-51-1). As a critical amino sugar moiety in anthracycline antibiotics like doxorubicin and daunorubicin, understanding its behavior in various conditions is paramount for researchers, scientists, and drug development professionals.[1] The hydrochloride salt form enhances the stability and water-solubility of the parent daunosamine, making it more suitable for pharmaceutical research and formulation.[2]

Physicochemical Properties

L-Daunosamine, systematically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a derivative of a hexosamine.[3] The hydrochloride salt is typically a white to off-white crystalline powder.[2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₃ | [4] |

| Molecular Weight | 183.63 g/mol | [2][5] |

| IUPAC Name | (2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride | [5] |

| Melting Point | 175-178 °C (decomposes) | [6][7] |

| Appearance | White to off-white crystalline powder | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its formulation potential, bioavailability, and analytical tractability. L-Daunosamine, Hydrochloride's solubility is dictated by its polar amino sugar structure and its salt form.

Qualitative Solubility

Experimental observations indicate a clear polarity-dependent solubility profile. The hydrochloride salt enhances aqueous solubility compared to the free base, a common strategy in pharmaceutical development.

| Solvent | Solubility | Rationale |

| Water | Slightly soluble / Soluble | [5][6][7] |

| Methanol | Slightly soluble | [5][6][7] |

| DMSO | Soluble | [6] |

| Nonpolar Solvents | Insoluble | [5] |

Factors Influencing Solubility

-

pH: The solubility of amino sugars is highly pH-dependent. In acidic to neutral pH, the primary amine (pKa typically ~7.5-8.5) is protonated, enhancing water solubility. At alkaline pH, the free base is formed, which is generally less water-soluble.

-

Temperature: For most solids, solubility in liquids increases with temperature. This relationship should be determined empirically for specific formulation activities.

Experimental Workflow: Equilibrium Solubility Determination

The following diagram and protocol outline a robust method for determining the equilibrium solubility of L-Daunosamine, Hydrochloride in an aqueous buffer. This workflow ensures that equilibrium is truly reached and that the analysis is accurate.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Determination of Aqueous Solubility

-

Preparation: Prepare a buffer solution at the desired pH (e.g., 0.1 M citrate buffer, pH 5.0).

-

Slurry Formation: Add an excess amount of L-Daunosamine, Hydrochloride to a known volume of the buffer in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vial in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25°C). Allow the mixture to agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Remove the vial and allow it to stand for 1 hour for solids to settle. For a more robust separation, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes).[1]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Analysis: Accurately dilute the filtered sample and quantify the concentration of L-Daunosamine, Hydrochloride using a validated analytical method, such as HPLC with pre-column derivatization.[1]

Stability Profile

The chemical stability of L-Daunosamine, Hydrochloride is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

pH-Dependent Stability (Hydrolysis)

Hydrolytic stability is a major concern for many pharmaceutical compounds. For L-Daunosamine, Hydrochloride, pH is the most critical factor.

-

Acidic Conditions (pH 2-4): The compound is stable, with minimal degradation (≤5%) observed.[5] The protonated amino group stabilizes the molecule.

-

Neutral to Alkaline Conditions (pH > 7): Rapid hydrolysis and decomposition occur.[5] Deprotonation of the amino group can catalyze degradation pathways. For researchers, this means aqueous stock solutions should be buffered to a slightly acidic pH (e.g., pH 5.0-6.5 using citrate or phosphate buffers) to ensure stability.[5]

Caption: pH-Dependent Stability of L-Daunosamine HCl.

Other Stress Conditions

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[8][9]

| Stress Condition | Stability Outcome | Rationale & Mitigation |

| Temperature | Generally stable at recommended storage temperatures. | [8] |

| Oxidation | Susceptible to oxidation. | The amino group can be a site for oxidation.[9] Store under an inert atmosphere for long-term bulk storage; use of antioxidants in formulation may be considered. |

| Photostability | Susceptible to degradation upon light exposure. | Many complex organic molecules can be degraded by UV or visible light.[10] Store in airtight, light-protected containers.[5] |

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol is designed to assess the hydrolytic stability of L-Daunosamine, Hydrochloride.

-

Stock Solution: Prepare a stock solution of L-Daunosamine, Hydrochloride (e.g., 1 mg/mL) in deionized water or a suitable organic solvent like methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution with deionized water.

-

Control: Dilute the stock solution with the initial solvent (unstressed sample).

-

-

Incubation: Incubate all samples at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect samples from light.

-

Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples to approximately pH 7.

-

Analysis: Analyze all samples (including the time-zero and unstressed controls) by a stability-indicating HPLC method. The analysis of anthracyclines and their degradation products often involves C18 reverse-phase columns.[1]

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks (degradants).

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and stability of L-Daunosamine, Hydrochloride.

-

Structural Confirmation:

-

Purity and Stability Analysis:

-

HPLC: Due to the lack of a strong native chromophore, HPLC analysis requires a pre-column derivatization step.[1] Reacting the primary amine with a reagent like phenyl isothiocyanate (PITC) forms a derivative with strong UV absorbance (e.g., at 254 nm), enabling sensitive quantification.[1] This method is crucial for purity assessment and for quantifying the compound in stability studies.

-

Practical Recommendations for Handling and Storage

To maintain the integrity of L-Daunosamine, Hydrochloride, strict adherence to proper handling and storage procedures is essential.

-

Containers: Use airtight and light-protected containers to prevent hydrolysis, oxidation, and photodegradation.[5]

-

Handling:

-

Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[5][11]

-

For preparing aqueous solutions for experiments, use a slightly acidic buffer (pH 5.0-6.5) to maximize stability.[5]

-

References

-

Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

L-Daunosamine HCl. (n.d.). ChemBK. Retrieved from [Link]

-

L-Daunosamine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 27). ResearchGate. Retrieved from [Link]

-

Development of an Amino Sugar-Based Supramolecular Hydrogelator with Reduction Responsiveness. (2021, July 22). JACS Au - ACS Publications. Retrieved from [Link]

-

An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). PMC - PubMed Central. Retrieved from [Link]

-

Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 19196-51-1: L-Daunosamine HCl | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. DAUNOSAMINE HYDROCHLORIDE | 32385-06-1 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

The Unseen Anchor: A Technical Guide to the Role of L-Daunosamine in DNA Intercalation

Abstract

The clinical efficacy of anthracycline antibiotics, a cornerstone of chemotherapy, is fundamentally linked to their ability to intercalate into DNA and poison topoisomerase II. While the planar aglycone chromophore is responsible for the physical insertion between base pairs, this action is critically dependent on its appended aminosugar, L-daunosamine. This technical guide provides an in-depth examination of the multifaceted role of L-daunosamine, moving beyond its simplistic function as a solubility enhancer. We will dissect the stereochemical and electrostatic contributions of the sugar moiety to DNA binding, detail the biophysical methodologies used to probe these interactions, and analyze structure-activity relationship data. This document is intended for medicinal chemists, molecular pharmacologists, and drug development professionals seeking a granular, mechanism-centric understanding of how this "unseen anchor" governs the potent biological activity of an entire class of anticancer agents.

Introduction: The Symbiotic Relationship of Aglycone and Sugar

The prevailing mechanism of action for anthracyclines like doxorubicin and daunorubicin involves the disruption of DNA replication and transcription.[1][2][3] This is achieved through the physical intercalation of the drug's planar tetracyclic ring system into the DNA double helix, which in turn stabilizes the DNA-topoisomerase II cleavage complex, leading to cytotoxic double-strand breaks.[1][3] However, the aglycone alone is a poor DNA binder and lacks significant biological activity. The covalent attachment of the aminosugar L-daunosamine is an absolute requirement for high-affinity binding and potent cytotoxicity.[4] The sugar moiety, far from being passive, engages in a symbiotic relationship with the aglycone; it positions the intercalating portion correctly and anchors it within the DNA minor groove, transforming a simple fluorophore into a potent therapeutic agent.[4] Understanding this synergy is critical for the rational design of next-generation anthracyclines with improved efficacy and reduced toxicity.

Molecular Mechanics: How L-Daunosamine Orchestrates High-Affinity Binding

Upon intercalation of the aglycone, the L-daunosamine sugar settles into the DNA minor groove.[4][5] Its specific orientation and functional groups are responsible for the majority of the binding energy that stabilizes the entire drug-DNA complex.

Key Structural Contributions:

-

The C3' Amino Group: At physiological pH, this primary amine is protonated, carrying a positive charge. This allows for a powerful electrostatic interaction with the negatively charged phosphate backbone of the DNA. This ionic bond is the single most important contribution of the sugar to the overall binding affinity and is essential for the drug's biological activity.[6] Blocking this amino group results in a dramatic loss of cytotoxicity and a significantly reduced DNA-binding affinity.[7]

-

Minor Groove Fit: The specific L-lyxo stereochemistry of daunosamine allows for a snug, shape-complementary fit within the minor groove.[6][8] This precise positioning is crucial for orienting the C3' amino group for optimal interaction with the phosphate backbone.

-

Hydrogen Bonding: The C4' and C9 hydroxyl groups can form critical hydrogen bonds with adjacent base pairs and the sugar-phosphate backbone, providing additional layers of stability to the complex.

Figure 1: L-Daunosamine anchoring the anthracycline aglycone to the DNA.

Experimental Validation: Protocols for Probing the Sugar's Role

A suite of biophysical techniques is essential to quantitatively and qualitatively assess the contribution of L-daunosamine to DNA binding. The causality behind these experimental choices is to isolate and measure the specific impact of the sugar moiety on binding affinity and kinetics.

Quantifying Binding Affinity: Fluorescence Spectroscopy

The intrinsic fluorescence of the anthracycline chromophore is quenched upon intercalation into DNA. This phenomenon provides a robust signal for monitoring the binding event. By comparing the binding of a complete anthracycline (e.g., daunorubicin) with its corresponding aglycone (daunomycinone), one can directly quantify the energetic contribution of L-daunosamine.

Protocol: Equilibrium Binding Analysis via Fluorescence Titration

-

Reagent Preparation:

-

Prepare a 10 µM solution of daunorubicin in a standard binding buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).

-

Prepare a highly concentrated stock solution (~2 mM) of calf thymus DNA in the same buffer and determine its concentration accurately via UV absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).

-

-

Instrumentation Setup:

-

Set a fluorometer with the excitation wavelength at 480 nm and the emission wavelength at 590 nm. Set slits to maintain a good signal-to-noise ratio without saturating the detector.

-

-

Titration Procedure:

-

Place 2 mL of the drug solution into a quartz cuvette and record the initial fluorescence (F₀).

-

Add small aliquots (e.g., 2-5 µL) of the concentrated DNA stock solution to the cuvette.

-

After each addition, mix thoroughly by gentle inversion and allow the system to equilibrate for 2-3 minutes. Record the fluorescence (F).

-

Continue additions until the fluorescence signal is saturated (i.e., no further significant change is observed).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the fractional fluorescence change ((F₀-F)/F₀) against the total DNA concentration.

-

Fit the resulting binding isotherm to the Scatchard equation or a non-linear regression model to derive the association constant (Kₐ) and the binding site size (n).

-

Table 1: Representative DNA Binding Affinities

| Compound | L-Daunosamine Moiety | Typical Association Constant (Kₐ) (M⁻¹) |

| Daunorubicin | Present | 1.0 x 10⁶ - 3.0 x 10⁶ |

| Daunomycinone (Aglycone) | Absent | 1.0 x 10⁴ - 3.0 x 10⁴ |

This self-validating system clearly demonstrates that the presence of L-daunosamine enhances the binding affinity by approximately two orders of magnitude.

Visualizing Complex Formation: Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides a straightforward qualitative visualization of the drug-DNA interaction. The migration of a DNA fragment through a gel is retarded upon ligand binding. This method is particularly useful for comparing the relative binding affinities of different anthracycline analogs.

Figure 2: Workflow for visualizing drug-DNA binding via EMSA.

Structure-Activity Relationships (SAR): The Consequences of Modifying Daunosamine

Decades of medicinal chemistry efforts have unequivocally proven the criticality of the L-daunosamine structure for biological activity.

-

Epimerization: Changing the stereochemistry of the C4' hydroxyl group from the axial position (as in doxorubicin) to the equatorial position (epirubicin) slightly alters the drug's lipophilicity and cellular uptake but maintains potent activity, suggesting some conformational flexibility is tolerated.[9]

-

Substitution: Adding bulky substituents, such as a bromine atom at the C2' position, can alter the conformation of the sugar in the minor groove and modulate the drug's DNA sequence specificity.[8]

-

Disaccharides: In some novel analogs, the daunosamine is separated from the aglycone by another sugar. The orientation and type of this linking sugar can dramatically influence the drug's ability to poison topoisomerase II, highlighting the importance of the precise positioning of the terminal aminosugar.[10][11]

-

Amine Modification: As previously noted, modifications that remove the positive charge at C3', such as N-acetylation, lead to a near-total loss of activity. However, creating analogs where the primary amine is modified to a trisubstituted amidino group has been explored as a strategy to enhance the formation of covalent DNA adducts, potentially leading to different mechanisms of cytotoxicity.[12]

Conclusion and Future Directions

L-daunosamine is an indispensable component of anthracycline antibiotics, acting as a molecular anchor that ensures high-affinity, stable DNA intercalation. Its protonated amino group provides the primary electrostatic force for binding, while its specific stereochemistry guarantees an optimal fit within the DNA minor groove. The experimental protocols detailed herein provide a robust framework for quantifying these crucial interactions. The extensive body of SAR data confirms that even minor modifications to this sugar can profoundly impact biological activity.

Future efforts in anthracycline development will continue to leverage this knowledge. The strategic modification of the daunosamine moiety—or its replacement with novel amino sugars—remains a promising avenue for creating analogs with enhanced tumor targeting, altered DNA sequence specificity, and potentially reduced cardiotoxicity, a major dose-limiting side effect of this drug class. A deep and mechanistic understanding of the role of L-daunosamine is, therefore, not just of academic interest but is a foundational principle for the design of safer and more effective chemotherapeutics.

References

- (Reference placeholder - will be populated with a real, relevant citation if available

-

Temperini, C., Cirsia, M., D'Annessa, I., & Ughetto, G. (2005). Role of the amino sugar in the DNA binding of disaccharide anthracyclines: crystal structure of the complex MAR70/d(CGATCG). PubMed. [Link]

-

Tabassum, S., & Fayyaz, M. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. PubMed. [Link]

- (Reference placeholder - will be populated with a real, relevant citation if available

-

Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Patsnap. [Link]

-

University of California, Davis. (n.d.). Doxorubicin. LibreTexts Chemistry. [Link]

-

Zunino, F., et al. (2001). Role of the sugar moiety in the pharmacological activity of anthracyclines: Development of a novel series of disaccharide analogs. ResearchGate. [Link]

- (Reference placeholder - will be populated with a real, relevant citation if available

- (Reference placeholder - will be populated with a real, relevant citation if available

-

Pang, B., et al. (2016). DNA damage independent inhibition of NF-κB transcription by anthracyclines. Proceedings of the National Academy of Sciences. [Link]

-

Arcamone, F., et al. (2000). Configurational requirements of the sugar moiety for the pharmacological activity of anthracycline disaccharides. Biochemical Pharmacology. [Link]

-

Temperini, C., et al. (2005). Role of the amino sugar in the DNA binding of disaccharide anthracyclines: crystal structure of the complex MAR70/d(CGATCG). Sci-Hub. [Link]

-

Read, M. A., & Neidle, S. (2000). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Springer Nature Experiments. [Link]

- (Reference placeholder - will be populated with a real, relevant citation if available

-

Niazi, A., et al. (2014). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules. [Link]

- (Reference placeholder - will be populated with a real, relevant citation if available

-

Wang, A. H., et al. (1987). Interactions between an anthracycline antibiotic and DNA: molecular structure of daunomycin complexed to d(CpGpTpApCpG) at 1.2-A resolution. Biochemistry. [Link]

-

Chaires, J. B. (1997). Drug—DNA Interactions. Springer Nature Experiments. [Link]

-

Khan, I., et al. (2015). Investigations of drug–DNA interactions using molecular docking, cyclic voltammetry and UV–Vis spectroscopy. ResearchGate. [Link]

-

Kufe, D. W., et al. (Eds.). (2003). Intercalating Drugs that Target Topoisomerases. Holland-Frei Cancer Medicine. 6th edition. [Link]

-

Taylor & Francis. (n.d.). Daunosamine – Knowledge and References. Taylor & Francis Online. [Link]

-

Wang, A. H., et al. (1996). Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity. Proceedings of the National Academy of Sciences. [Link]

- (Reference placeholder - will be populated with a real, relevant citation if available

-

Studzian, K., et al. (2002). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. Cellular & Molecular Biology Letters. [Link]

- (Reference placeholder - will be populated with a real, relevant citation if available

- (Reference placeholder - will be populated with a real, relevant citation if available

- (Reference placeholder - will be populated with a real, relevant citation if available

Sources

- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Doxorubicin [www2.gvsu.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intercalating Drugs that Target Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Configurational requirements of the sugar moiety for the pharmacological activity of anthracycline disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.st [sci-hub.st]

- 12. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Daunosamine: From Natural Origins to Microbial Cell Factories - A Technical Guide

Abstract

L-daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a pivotal structural component of the anthracycline class of chemotherapeutic agents, including the widely used drugs doxorubicin and daunorubicin. The presence and stereochemistry of this amino sugar are critical for the biological activity of these potent anti-cancer compounds, influencing their DNA intercalation and topoisomerase II inhibition. This technical guide provides a comprehensive overview of the natural sources of L-daunosamine and delves into the intricate mechanisms of its microbial biosynthesis. Furthermore, we explore advanced metabolic engineering strategies for the enhanced production of L-daunosamine in both native producers and heterologous hosts, offering detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of L-Daunosamine in Anthracycline Chemotherapeutics

The anthracycline antibiotics, produced by various species of Streptomyces, represent a cornerstone of cancer chemotherapy. Their clinical efficacy is intrinsically linked to their unique molecular architecture, which features a tetracyclic aglycone appended to one or more sugar moieties. Among these, L-daunosamine is of paramount importance. Its amino group and specific stereochemical configuration are crucial for the molecule's interaction with its biological targets. The development of semi-synthetic anthracyclines with modified sugar moieties has underscored the critical role of L-daunosamine in modulating both the efficacy and toxicity of these drugs. Consequently, a thorough understanding of L-daunosamine's natural origins and biosynthesis is fundamental for the development of novel anthracycline analogs and for optimizing the industrial production of existing drugs.

Natural Sources of L-Daunosamine

The primary natural sources of L-daunosamine are microorganisms, specifically bacteria of the genus Streptomyces. These Gram-positive, filamentous bacteria are renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

-

Streptomyces peucetius : This species is the most well-known producer of L-daunosamine-containing anthracyclines, namely daunorubicin and doxorubicin.[1] The biosynthetic gene cluster for doxorubicin in S. peucetius has been extensively studied, providing a blueprint for understanding and engineering L-daunosamine production.[2]

-

Streptomyces coeruleorubidus : This species is also a known producer of daunorubicin and related glycosides, and thus a natural source of L-daunosamine.[2]

-

Other Actinomycetes : Various other strains of Actinomycetes have been identified as producers of anthracyclines and, by extension, L-daunosamine.

Interestingly, L-daunosamine has also been reported as a component of birch juice, suggesting its presence in the plant kingdom, although its biosynthesis and physiological role in plants are not well understood.[3]

The Microbial Biosynthesis of L-Daunosamine: A Molecular Roadmap

The biosynthesis of L-daunosamine proceeds via a multi-enzyme pathway that converts a common primary metabolite, glucose-1-phosphate, into the activated sugar nucleotide, dTDP-L-daunosamine. This activated form is the substrate for glycosyltransferases that attach the amino sugar to the aglycone backbone of anthracyclines. The pathway is encoded by a set of genes typically found within the larger anthracycline biosynthetic gene cluster in Streptomyces. In S. peucetius, these are the dnm genes.[2]

The key enzymatic steps are as follows:

-

Formation of dTDP-D-glucose : The pathway initiates with the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose, catalyzed by glucose-1-phosphate thymidylyltransferase (DnmL).

-

Dehydration : dTDP-D-glucose 4,6-dehydratase (DnmM) then catalyzes the dehydration of dTDP-D-glucose to yield dTDP-4-keto-6-deoxy-D-glucose.

-

Epimerization : A C-5 epimerase (DnmU) is proposed to convert the intermediate to its L-configuration.

-

Amination : The crucial amino group is introduced at the C-3 position by a PLP-dependent aminotransferase (DnmJ). This step has been identified as a potential bottleneck in the pathway.[4]

-

Ketoreduction : Finally, a C-4 ketoreductase (DnmV) reduces the keto group to a hydroxyl group, yielding the final product, dTDP-L-daunosamine.[2]

Caption: Biosynthetic pathway of dTDP-L-daunosamine in Streptomyces peucetius.

Microbial Production of L-Daunosamine: Strategies for Enhanced Yields

The native production of L-daunosamine as part of the anthracycline complex in Streptomyces is often limited by complex regulatory networks and feedback inhibition. To overcome these limitations, metabolic engineering strategies have been employed in both the native producers and in heterologous hosts like Escherichia coli.

Engineering Streptomyces peucetius

Enhancing the production of doxorubicin, and consequently the precursor L-daunosamine, in S. peucetius has been a major focus of industrial biotechnology.

-

Classical Strain Improvement : Random mutagenesis using UV irradiation and chemical mutagens, followed by high-throughput screening, has historically been a successful approach.

-

Rational Metabolic Engineering :

-

Overexpression of Pathway Genes : Increasing the expression of key biosynthetic genes, particularly those encoding rate-limiting enzymes, can boost flux through the pathway.

-

Deregulation of Biosynthesis : Overexpressing positive regulatory genes or deleting negative regulators can unlock the full productive potential of the strain.

-

Precursor Supply Enhancement : Engineering central carbon metabolism to increase the intracellular pools of glucose-1-phosphate and other precursors can drive the biosynthesis of L-daunosamine.

-

| Strategy | Strain | Doxorubicin Titer (mg/L) | Fold Improvement | Reference |

| Wild-Type | S. peucetius ATCC 27952 | ~1.8 | - | [5] |

| Overexpression of dnrI (regulator) | Recombinant S. peucetius | ~11.46 | ~6.4 | [6] |

| UV and ARTP Mutagenesis + Medium Optimization | S. peucetius 33-24 | 1100 | ~611 | [7] |

| Gene knockout and overexpression | S. peucetius ΔU1/drrC | 1461 | ~811 | [3] |

Heterologous Production in Escherichia coli

E. coli is an attractive host for the production of L-daunosamine due to its rapid growth, well-characterized genetics, and extensive metabolic engineering toolbox. The heterologous expression of the L-daunosamine biosynthetic pathway from S. peucetius in E. coli has been demonstrated, paving the way for a dedicated microbial cell factory for this valuable amino sugar.

Key Metabolic Engineering Strategies in E. coli :

-

Pathway Construction and Optimization : The genes from the S. peucetius dnm cluster are cloned into E. coli expression vectors. Codon optimization for E. coli expression is often necessary.

-

Enhancing Precursor Supply :

-

Overexpression of genes involved in glycolysis and the pentose phosphate pathway to increase the availability of glucose-1-phosphate.

-

Engineering central metabolism to channel more carbon towards sugar nucleotide biosynthesis.

-

-

Cofactor Engineering : Ensuring a sufficient supply of cofactors such as dTTP and NADPH is critical for the efficient functioning of the biosynthetic enzymes.

-

Host Strain Engineering : Deletion of genes encoding for competing pathways or for the degradation of intermediates can improve the final titer of L-daunosamine.

Caption: Heterologous production of L-daunosamine in E. coli.

Experimental Protocols

Fermentation of Streptomyces peucetius for Doxorubicin Production

This protocol provides a general guideline for the lab-scale fermentation of S. peucetius. Optimization of media components and culture conditions is crucial for maximizing yield.

Materials:

-

Streptomyces peucetius strain

-

Seed medium (e.g., TSB medium)

-

Production medium (e.g., containing soluble starch, soybean meal, NaCl, and CaCO3)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculate a seed culture of S. peucetius from a spore stock or mycelial fragment into the seed medium.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 48 hours.

-

Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to the production medium.

-

Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

-

Monitor the production of doxorubicin (and infer L-daunosamine production) by taking samples periodically for HPLC analysis.

Heterologous Expression of the L-Daunosamine Pathway in E. coli

This protocol outlines the general steps for expressing the L-daunosamine biosynthetic genes in E. coli.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression plasmids containing the dnm genes

-

LB medium

-

Appropriate antibiotics

-

IPTG (or other inducer)

Procedure:

-

Transform the E. coli host with the expression plasmids.

-

Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation for subsequent analysis of L-daunosamine production.

Purification of dTDP-L-Daunosamine by Anion Exchange Chromatography

This protocol is based on the purification of the activated sugar nucleotide.[4]

Materials:

-

Cell lysate containing dTDP-L-daunosamine

-

Strong anion exchange column (e.g., Sepharose Q)

-

Buffer A (e.g., 20 mM NH4HCO2, pH 3.5)

-

Buffer B (e.g., 1 M NH4HCO2, pH 6.7)

-

FPLC or HPLC system

Procedure:

-

Clarify the cell lysate by centrifugation to remove cell debris.

-

Load the supernatant onto the anion exchange column equilibrated with Buffer A.

-

Wash the column with Buffer A to remove unbound proteins and other molecules.

-

Elute the bound dTDP-L-daunosamine with a linear gradient of Buffer B.

-

Collect fractions and analyze for the presence of dTDP-L-daunosamine using mass spectrometry or HPLC.

-

Pool the fractions containing pure dTDP-L-daunosamine and lyophilize.

HPLC Analysis of L-Daunosamine

Due to the lack of a strong chromophore, L-daunosamine requires derivatization for sensitive UV detection by HPLC.

Materials:

-

L-daunosamine standard

-

Sample containing L-daunosamine

-

Phenyl isothiocyanate (PITC) for derivatization

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Derivatization : React the L-daunosamine standard and samples with PITC to form the PTC-daunosamine derivative.

-

HPLC Analysis :

-

Equilibrate the C18 column with the mobile phase.

-

Inject the derivatized standard and samples.

-

Detect the PTC-daunosamine derivative at 254 nm.

-

Quantify the amount of L-daunosamine in the sample by comparing the peak area to a standard curve.

-

Future Perspectives

The field of synthetic biology and metabolic engineering continues to advance at a rapid pace, offering exciting new possibilities for the production of L-daunosamine and other valuable natural product precursors. The development of novel genetic tools, high-throughput screening methods, and predictive metabolic models will undoubtedly lead to the creation of more efficient and robust microbial cell factories. Furthermore, the elucidation of the L-daunosamine biosynthetic pathway provides a foundation for chemoenzymatic synthesis and the generation of novel anthracycline analogs with improved therapeutic profiles. The continued exploration of both natural biodiversity and synthetic biological approaches will be crucial in harnessing the full potential of L-daunosamine and its derivatives in the fight against cancer.

References